Hexafluorophosphate de 1-butyl-3-méthylimidazolium

Vue d'ensemble

Description

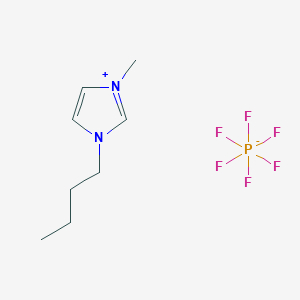

1-Butyl-3-methylimidazolium hexafluorophosphate is an imidazolium-based, hydrophobic, room temperature ionic liquid (RTIL). It is a viscous, colorless, and non-water-soluble liquid with a melting point of -8°C

Applications De Recherche Scientifique

1-Butyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential in drug delivery systems and as a medium for pharmaceutical synthesis.

Méthodes De Préparation

1-Butyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:

Synthesis of 1-Butyl-3-methylimidazolium chloride: This is achieved by alkylating 1-methylimidazole with 1-chlorobutane.

Metathesis Reaction: The resulting 1-Butyl-3-methylimidazolium chloride is then reacted with potassium hexafluorophosphate to produce 1-Butyl-3-methylimidazolium hexafluorophosphate.

Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production, such as using continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

1-Butyl-3-methylimidazolium hexafluorophosphate is known to participate in various chemical reactions, including:

Catalytic Transformations: It serves as an efficient reaction medium for ring-closing metathesis of diene and enyne substrates in the presence of a recyclable ruthenium carbene complex.

Common reagents used in these reactions include nickel (II) acetylacetonate, dioxygen, tetraallylstannane, and ruthenium carbene complexes. The major products formed depend on the specific reaction conditions and substrates used.

Mécanisme D'action

The mechanism by which 1-Butyl-3-methylimidazolium hexafluorophosphate exerts its effects is primarily through its role as a solvent and reaction medium. Its hydrophobic nature and ionic properties facilitate various chemical transformations by stabilizing reactive intermediates and enhancing reaction rates. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparaison Avec Des Composés Similaires

1-Butyl-3-methylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a different anion, which can affect its solubility and reactivity.

1-Hexyl-3-methylimidazolium hexafluorophosphate: Has a longer alkyl chain, which can influence its viscosity and hydrophobicity.

1-Ethyl-3-methylimidazolium hexafluorophosphate:

The uniqueness of 1-Butyl-3-methylimidazolium hexafluorophosphate lies in its balance of hydrophobicity, viscosity, and ionic properties, making it suitable for a wide range of applications.

Activité Biologique

1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) is a widely studied ionic liquid known for its unique properties and applications in various fields, including biochemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of BMIM-PF6, including its effects on biological systems, potential therapeutic applications, and relevant research findings.

BMIM-PF6 is a hydrophobic, colorless ionic liquid with a melting point of -8 °C. It is synthesized through a two-step process involving the alkylation of 1-methylimidazole with 1-chlorobutane followed by a metathesis reaction with potassium hexafluorophosphate. Its unique properties make it suitable for various applications, particularly as a solvent in chemical reactions and as a medium for biological studies.

1. Hemolytic Activity

Studies have shown that BMIM-PF6 exhibits varying degrees of hemolytic activity depending on the concentration and the presence of other ionic liquids. In experiments measuring hemolysis rates, BMIM-PF6 demonstrated a hemolysis rate of 0.82% at a concentration of 1.5 mmol/L, indicating minimal hemolytic ability compared to other imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium hexafluorophosphate (Emim-PF6) which had a hemolysis rate of 0.45% . This suggests that BMIM-PF6 may be safer for biological applications than other ionic liquids with higher hemolytic rates.

| Ionic Liquid | Hemolysis Rate (%) |

|---|---|

| 1-Ethyl-3-methylimidazolium PF6 (Emim-PF6) | 0.45 |

| 1-Butyl-3-methylimidazolium PF6 (Bmim-PF6) | 0.82 |

| 1-Octyl-3-methylimidazolium PF6 (Omim-PF6) | 13.30 |

2. Blood Clotting Index

The blood clotting index is another critical measure of the biological activity of ionic liquids. In comparative studies, the blood clotting index decreased to 87.74% when exposed to BMIM-PF6, indicating its effect on coagulation processes . This property can be significant in medical applications where blood coagulation is crucial.

Catalytic Activity in Biological Reactions

BMIM-PF6 has been utilized as an efficient medium for various synthetic reactions, demonstrating high catalytic activity in transesterification processes. For instance, in the presence of BMIM-PF6, maximum conversion rates and enantiomeric excess were achieved within one hour of reaction time . Such efficiency highlights its potential utility in synthesizing biologically active compounds.

Impact on Bacterial Growth

Research has identified an ionic liquid-tolerant bacterium, Bacillus amyloliquefaciens CMW1, which can grow in the presence of BMIM-PF6 at concentrations up to 10% (v/v). This strain produced an extracellular protease stable even in high concentrations of ionic liquids . The stability and activity of enzymes in ionic liquid environments suggest that BMIM-PF6 can be used in biocatalysis and enzyme-mediated reactions.

Toxicity and Environmental Concerns

Despite its beneficial properties, there are concerns regarding the toxicity and environmental impact of BMIM-PF6. Studies have indicated that while it has low hemolytic activity, it can still pose risks if not handled properly due to potential degradation products formed during purification processes . Therefore, careful consideration must be given to its use in biological systems.

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-3-4-5-10-7-6-9(2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQYBUDWDLYNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047911 | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174501-64-5 | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174501-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylmethylimidazolium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174501645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLMETHYLIMIDAZOLIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGE3N4O8Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium hexafluorophosphate?

A1: 1-Butyl-3-methylimidazolium hexafluorophosphate has the molecular formula C8H15F6N2P and a molecular weight of 284.18 g/mol.

Q2: What spectroscopic techniques are used to characterize [BMIM][PF6]?

A2: Various spectroscopic techniques are employed to characterize [BMIM][PF6], including:

- Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. For instance, IR spectroscopy revealed frequency shifts in the [PF6]− asymmetric stretching mode upon adding tetraethylene glycol to [BMIM][PF6], suggesting strong intersolvent interactions. []

- Nuclear Magnetic Resonance (NMR): NMR techniques like 1H, 13C, 19F, and 31P NMR provide insights into molecular structure, dynamics, and interactions. NMR studies have helped elucidate the ionic state of [BMIM][PF6] in various diluents, [] the extraction mechanism of double-stranded DNA into [BMIM][PF6], [] and the conformation of the butyl group in different phases of [BMIM][PF6]. [, ]

- Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR, also used to study molecular vibrations and rotations. It has been instrumental in understanding the pressure-induced phase transitions of [BMIM][PF6] and the associated conformational changes in the butyl group. []

Q3: How does the structure of [BMIM][PF6] influence its physical properties?

A3: The structure of [BMIM][PF6] significantly impacts its physical properties. The bulky and asymmetric cation, 1-butyl-3-methylimidazolium ([BMIM]+), hinders efficient packing, leading to a low melting point and making it a liquid at room temperature. The choice of anion, hexafluorophosphate ([PF6]−), also contributes to its hydrophobicity and electrochemical stability. [, , , ]

Q4: What is the significance of the "hyperpolarity" observed in [BMIM][PF6] mixtures with certain solvents?

A4: "Hyperpolarity" refers to the unexpectedly high polarity observed in [BMIM][PF6] mixtures with certain solvents like tetraethylene glycol (TEG). This phenomenon, evidenced by solvatochromic studies, suggests strong intermolecular interactions and potential micro-structuring within the mixtures, influencing their solvation properties. This hyperpolarity can impact the solubility and reactivity of solutes within these mixtures. []

Q5: Can you elaborate on the use of [BMIM][PF6] as a separation electrolyte?

A6: [BMIM][PF6] has shown promise as a separation electrolyte in capillary zone electrophoresis (CZE). Specifically, it has been successfully employed for the direct separation of quaternary ammonium herbicides like paraquat and diquat. Its unique properties, including high ionic conductivity and a wide electrochemical window, make it suitable for such applications. []

Q6: How does pressure affect the physical state and molecular behavior of [BMIM][PF6]?

A7: [BMIM][PF6] exhibits intriguing pressure-dependent phase transitions. Upon compression, it can transition from a liquid to a crystalline polymorph and eventually to a glass-like state. These changes are attributed to pressure-induced modifications in the molecular conformation of the [BMIM]+ cation, particularly rotations around the NCCC dihedral angle in the butyl group, as revealed by Raman spectroscopy. This pressure-induced behavior highlights the complexity of [BMIM][PF6] and its potential for applications requiring pressure-responsive materials. [, ]

Q7: How is [BMIM][PF6] used in organic synthesis?

A7: [BMIM][PF6] serves as a versatile solvent and catalyst in various organic reactions, including:

- Cationic Polymerization: [BMIM][PF6] acts as a solvent for the cationic polymerization of styrene, enabling a milder reaction compared to traditional organic solvents. The polymerization mechanism in [BMIM][PF6] has been investigated using techniques like 1H NMR and MALDI-TOF-MS to analyze the resulting polymers' end-group structures. []

- Phase Transfer Catalyst: [BMIM][PF6] acts as a phase transfer catalyst in the synthesis of 2,3,5-trichloropyridine from pentachloropyridine. This approach improves reaction efficiency by facilitating the interaction between reactants in different phases, leading to shorter reaction times, lower reaction temperatures, and reduced reagent use. []

- Hydrogen Isotope Exchange: [BMIM][PF6] has proven effective in iridium(I)-catalyzed hydrogen isotope exchange reactions for labeling organic molecules. It dissolves both polar and nonpolar substrates, expanding the scope of this labeling technique. []

Q8: How does [BMIM][PF6] influence reactions as a solvent compared to traditional solvents?

A9: [BMIM][PF6] exhibits distinct solvent effects compared to traditional organic solvents. Its ionic nature and ability to form hydrogen bonds can influence reaction rates, selectivities, and yields. For example, in the cationic polymerization of styrene, [BMIM][PF6] results in a milder exothermic reaction compared to traditional solvents. []

Q9: How is computational chemistry used to study [BMIM][PF6]?

A10: Computational chemistry, particularly molecular dynamics (MD) simulations, provides valuable insights into the structural and dynamic properties of [BMIM][PF6]. These simulations help visualize the spatial arrangement of ions, explore hydrogen bonding interactions, and study the diffusion and reorientational dynamics of the ions in the liquid phase. Such simulations aid in understanding the macroscopic behavior of [BMIM][PF6] based on its microscopic interactions. []

Q10: How stable is [BMIM][PF6] under different conditions?

A11: While [BMIM][PF6] is generally considered stable at ambient conditions, it can be susceptible to degradation at elevated temperatures or in the presence of certain chemicals, particularly strong bases and nucleophiles. Research has focused on understanding its long-term stability in various applications, like facilitated olefin transport, where maintaining its integrity over extended periods is crucial. []

Q11: What are the environmental concerns regarding [BMIM][PF6]?

A11: Despite the "greener" image of ionic liquids, the environmental impact of [BMIM][PF6] should not be overlooked. While its low vapor pressure minimizes volatile organic compound (VOC) emissions, concerns remain regarding its potential toxicity and persistence in the environment.

Q12: Are there strategies to mitigate the environmental impact of [BMIM][PF6]?

A12: Research is exploring strategies to mitigate the environmental impact of [BMIM][PF6]. This includes:

Q13: Are there alternative ionic liquids to [BMIM][PF6]?

A14: Yes, numerous ionic liquids are being explored as alternatives to [BMIM][PF6], driven by the need for enhanced properties like higher thermal stability, lower toxicity, and improved biodegradability. Examples include ionic liquids with different cations, such as those based on imidazolium, pyridinium, or ammonium, paired with various anions like bis(trifluoromethylsulfonyl)imide ([NTf2]−) and tetrafluoroborate ([BF4]−). [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.